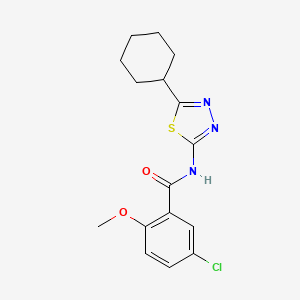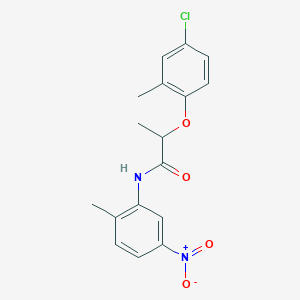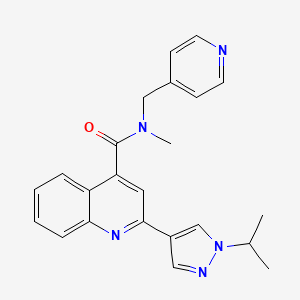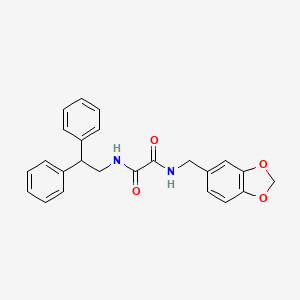
5-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
Overview
Description
5-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a cyclohexyl group, a thiadiazole ring, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclohexylamine with thiocarbonyl diimidazole, followed by cyclization with hydrazine hydrate.
Attachment of the Benzamide Core: The synthesized thiadiazole intermediate is then reacted with 5-chloro-2-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as scaling up the reaction conditions to accommodate larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 5-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-formylbenzamide or 5-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-carboxybenzamide.
Reduction: Formation of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamide
- 5-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-aminobenzamide
- 5-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide
Uniqueness
5-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the chloro group, cyclohexyl group, and thiadiazole ring also contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
5-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c1-22-13-8-7-11(17)9-12(13)14(21)18-16-20-19-15(23-16)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXPWZXLRXIPCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,3,3-tetrafluoro-N,N'-bis[3-(1H-imidazol-1-yl)propyl]succinamide](/img/structure/B4032564.png)
![1,1'-Benzene-1,4-diylbis[3-(tetrahydrofuran-2-ylmethyl)urea]](/img/structure/B4032565.png)
![N-[3-chloro-4-(propionylamino)phenyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B4032572.png)
![METHYL 2-{[3-({3-[2-(METHOXYCARBONYL)ANILINO]-3-OXOPROPYL}SULFANYL)PROPANOYL]AMINO}BENZOATE](/img/structure/B4032583.png)
![1-(3-fluoro-4-methoxyphenyl)-N-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methyl]methanamine](/img/structure/B4032589.png)
![4-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-YL)thiophen-2-YL]carbamoyl}butanoic acid](/img/structure/B4032605.png)


![6-[(2-Chloro-5-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4032633.png)

![5-[4-(4-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B4032638.png)
![6-(2-Methylbutan-2-yl)-2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4032651.png)

![[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-(2-methylphenyl)methanone](/img/structure/B4032668.png)
